molecular formula C6H8N2O2S B1446655 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid CAS No. 1091908-73-4

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Cat. No.: B1446655
CAS No.: 1091908-73-4
M. Wt: 172.21 g/mol
InChI Key: PXBAXKGUMCQOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid is a heterocyclic compound featuring an imidazole ring with a thioxo group and a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, and antioxidant properties . The compound interacts with enzymes such as Dopamine β-Hydroxylase (DBH), which is involved in the biosynthesis of norepinephrine from dopamine . Additionally, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of Dopamine β-Hydroxylase (DBH), thereby reducing the conversion of dopamine to norepinephrine . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. For example, the compound has been shown to modulate the activity of enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to its appropriate subcellular locations, thereby influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.

    Substitution: Alcohols or amines for esterification or amidation, acidic or basic catalysts, room temperature to mild heating.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters, amides, or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-imidazolidin-4-ones: These compounds share the thioxo-imidazole core but differ in the substitution pattern.

    4-methyl-2-mercaptothiazole-5-acetic acid: Similar in structure but contains a thiazole ring instead of an imidazole ring.

Uniqueness

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a thioxo group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBAXKGUMCQOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Reactant of Route 2
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Reactant of Route 3
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Reactant of Route 5
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.